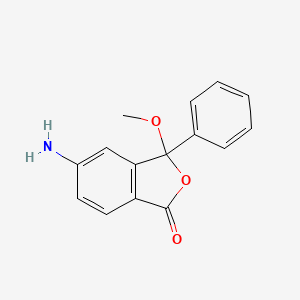

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one

Description

Properties

CAS No. |

62930-23-8 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

5-amino-3-methoxy-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C15H13NO3/c1-18-15(10-5-3-2-4-6-10)13-9-11(16)7-8-12(13)14(17)19-15/h2-9H,16H2,1H3 |

InChI Key |

WYIWDDSEKLLSRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1(C2=C(C=CC(=C2)N)C(=O)O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one, with the molecular formula and CAS number 62930-23-8, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies.

Synthesis

The synthesis of 5-amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions, including the introduction of the amino and methoxy groups onto the benzofuran core. Various methods have been reported, highlighting the compound's versatility in medicinal chemistry .

Biological Activity

The biological activity of 5-amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one has been evaluated in several studies, focusing on its antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent research.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 4.6 ± 0.1 | Highly sensitive to the compound |

| MDA-MB-231 | 4.5 ± 2.1 | Comparable potency to HeLa |

| A549 | 180 ± 50 | Moderate resistance observed |

| HT-29 | 3100 ± 100 | More resistant compared to others |

| MCF-7 | 370 ± 100 | Shows significant resistance |

Research indicates that the compound exhibits cytotoxicity primarily through the induction of apoptosis in cancer cells. The presence of the methoxy group at the C–3 position enhances its antiproliferative activity, suggesting a structure-activity relationship where specific substitutions on the benzofuran ring can significantly impact biological efficacy .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzofuran derivatives, including 5-amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one, against multiple cancer cell lines (ME-180, A549, ACHN, HT-29, and B16). The results indicated a notable increase in antiproliferative activity with modifications at specific positions on the benzofuran structure .

- Structure Activity Relationship (SAR) : Another investigation into benzofuran derivatives revealed that introducing a methoxy group at the C–6 position significantly increased activity compared to derivatives lacking this modification. The study concluded that both methoxy groups at C–3 and C–6 are crucial for optimal biological activity .

Scientific Research Applications

The compound 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one is a member of the benzofuran family and has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry. This article explores its applications, synthesizing findings from various studies and sources.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. The structural features of 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one may enhance its efficacy against various bacterial strains. Studies have demonstrated that modifications to the benzofuran structure can lead to improved antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Antioxidant Properties

The antioxidant potential of compounds in this class has been explored extensively. The presence of amino and methoxy groups is believed to contribute to the radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, including neurodegenerative disorders .

Central Nervous System Disorders

There is emerging evidence that compounds similar to 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are pivotal in the treatment of central nervous system disorders. The modulation of GPCRs can lead to novel therapeutic strategies for conditions such as depression and anxiety .

Anti-inflammatory Effects

Some studies have indicated that derivatives of benzofuran compounds possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of several benzofuran derivatives, including 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one, which were tested against a panel of bacterial strains. The results showed that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotective effects, researchers evaluated the impact of benzofuran derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage, supporting their potential use in therapies for neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

- Amino vs.

- Methoxy vs. Methyl : The methoxy group in the target compound increases lipophilicity compared to the methyl group in , balancing solubility and membrane permeability.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data for benzofuranones are often resolved using SHELX or ORTEP . For example:

- The target compound’s analog, 3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, exhibits a planar benzofuran system with dihedral angles <1° between fused rings. Intermolecular N–H⋯O and C–H⋯O interactions stabilize its crystal lattice .

- In contrast, (E)-3-(3-methoxybenzylidene)benzofuran-2(3H)-one shows a C=O bond length of 1.2018 Å, consistent with typical benzofuranones, and π-stacking interactions due to the benzylidene group .

Pharmacological Potential

- The target compound’s amino group may similarly interact with kinase targets.

- Antimicrobial Activity: Pyrimidine-substituted benzofuranones (e.g., ) exhibit antiviral activity, suggesting the target’s amino and methoxy groups could be optimized for such applications.

Preparation Methods

Lactone Core Synthesis via o-Hydroxyphenylacetic Acid Derivatives

A patented method describes a three-step continuous process starting from o-hydroxyphenylacetic acid to synthesize 3-(α-methoxyl)methylene benzofuran-2(3H)-ketone derivatives, which are structurally related to the target compound. The process involves:

- Synthesis of o-hydroxyphenylacetic acid.

- Cyclization to form the lactone intermediate.

- Final reaction with trimethyl formate and acetic anhydride to introduce the methoxy group at position 3.

This method uses acetic acid as a catalyst and avoids intermediate purification steps, improving efficiency and reducing waste (no neutralization or drying required). The reaction is conducted under controlled pH and temperature conditions with azeotropic removal of water to drive the cyclization and methoxylation steps to completion.

Quaternary Carbon Center Formation Using Dimethyl Sulfoxide (DMSO) and Cyanuric Chloride (TCT)

Summary Table of Preparation Steps and Conditions

Detailed Research Findings and Analysis

- The patented method emphasizes a streamlined synthesis with environmental and operational advantages by avoiding intermediate isolation and minimizing waste. This is particularly valuable for industrial-scale synthesis.

- The TCT-mediated method offers a novel, metal-free approach to construct complex benzofuran-3(2H)-one derivatives with quaternary centers, which could be adapted for the target compound to improve step economy.

- Amination strategies demonstrate that hydrazide intermediates are effective precursors for introducing amino groups on benzofuran rings, with good yields (61-86%) and well-characterized products.

- Phenyl substituent introduction via condensation with benzaldehyde derivatives is a classical and reliable method, compatible with various functional groups and allowing structural diversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.